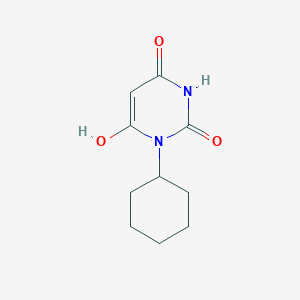-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11758288.png)
[(2,3-difluorophenyl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine is an organic compound that features a unique combination of fluorinated aromatic and pyrazole moieties. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of fluorine atoms in the aromatic ring can significantly alter the compound’s chemical properties, making it a valuable subject for research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves the following steps:
Formation of the pyrazole moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the isopropyl group: The isopropyl group can be introduced via alkylation using isopropyl bromide in the presence of a strong base such as sodium hydride.
Formation of the fluorinated aromatic ring: The 2,3-difluorophenyl group can be synthesized through the halogenation of a suitable aromatic precursor using fluorinating agents like Selectfluor.
Coupling of the two moieties: The final step involves the coupling of the fluorinated aromatic ring with the pyrazole moiety through a nucleophilic substitution reaction, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of (2,3-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more cost-effective reagents and catalysts.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the aromatic ring or the pyrazole moiety, potentially leading to the removal of fluorine atoms or the reduction of the pyrazole ring.
Substitution: The fluorine atoms in the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a suitable base.
Major Products
Oxidation: N-oxides of the pyrazole moiety.
Reduction: Reduced forms of the aromatic ring or pyrazole moiety.
Substitution: Substituted aromatic rings with various nucleophiles.
科学研究应用
Chemistry
(2,3-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine is used as a building block in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated aromatic rings and pyrazole moieties on biological systems. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability.
Industry
In the industrial sector, (2,3-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (2,3-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance binding affinity and selectivity, while the pyrazole moiety can participate in hydrogen bonding and other interactions.
相似化合物的比较
Similar Compounds
(2,3-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine: Similar structure but with a methyl group instead of an isopropyl group.
(2,3-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine: Similar structure but with an ethyl group instead of an isopropyl group.
(2,3-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine: Similar structure but with the pyrazole moiety attached at a different position.
Uniqueness
(2,3-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine is unique due to the specific combination of fluorinated aromatic and pyrazole moieties, along with the isopropyl group. This combination imparts distinct chemical properties, such as enhanced metabolic stability and unique reactivity patterns, making it a valuable compound for research and industrial applications.
属性
分子式 |
C14H17F2N3 |
|---|---|
分子量 |
265.30 g/mol |
IUPAC 名称 |
1-(2,3-difluorophenyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C14H17F2N3/c1-10(2)19-12(6-7-18-19)9-17-8-11-4-3-5-13(15)14(11)16/h3-7,10,17H,8-9H2,1-2H3 |
InChI 键 |
XFPFLMNEAZQVIC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C(=CC=N1)CNCC2=C(C(=CC=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B11758225.png)
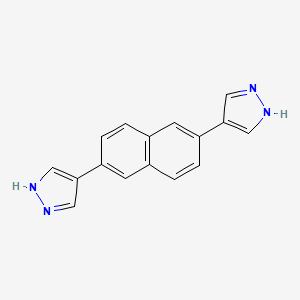
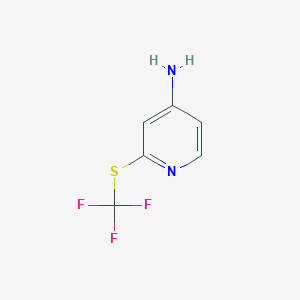
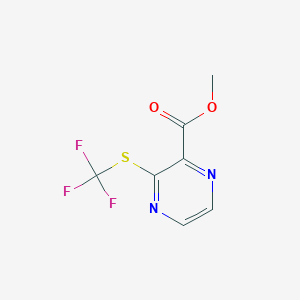
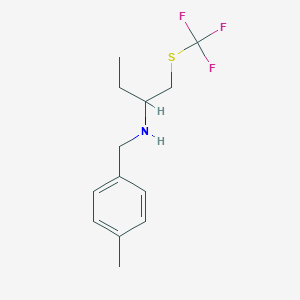
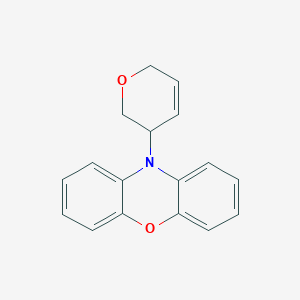
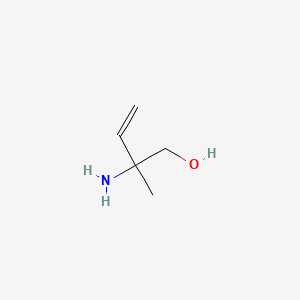
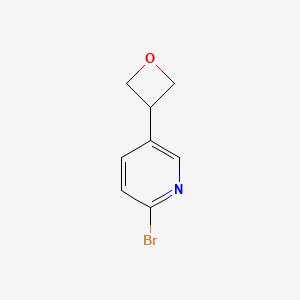
![6-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11758278.png)
![[Cyclopropyl-(2-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11758281.png)
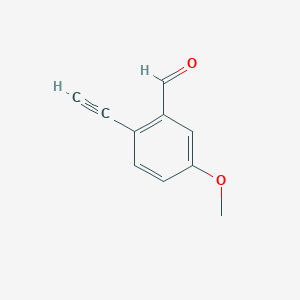
![3-tert-butyl 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B11758295.png)
![N,N-dimethyl-4-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)aniline](/img/structure/B11758301.png)
